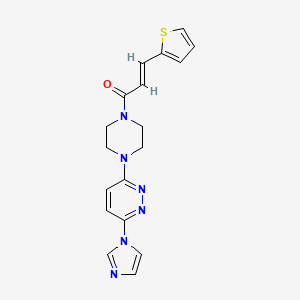

(E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6OS/c25-18(6-3-15-2-1-13-26-15)23-11-9-22(10-12-23)16-4-5-17(21-20-16)24-8-7-19-14-24/h1-8,13-14H,9-12H2/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAYJOLJGWZURF-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)/C=C/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, often referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

Key Features:

- Molecular Weight : 350.382 g/mol

- CAS Number : 1396890-30-4

- Purity : Typically around 95%.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF7) and glioblastoma (U87) cells. In vitro studies have reported an IC50 value of approximately 25.72 μM for MCF7 cells, indicating effective cytotoxicity at this concentration .

Antimicrobial Effects

The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed an MIC (Minimum Inhibitory Concentration) of 0.015 mg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent .

Anti-inflammatory Activity

The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which play crucial roles in the inflammatory response. This mechanism reduces the production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases.

Antioxidant Activity

The compound also exhibits antioxidant properties, which help in scavenging free radicals and protecting cellular components from oxidative stress. This activity is particularly relevant in preventing chronic diseases associated with oxidative damage.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

- Enzyme Inhibition : Inhibition of COX and lipoxygenase enzymes to reduce inflammation.

- Antioxidant Defense : Scavenging of reactive oxygen species (ROS) to mitigate oxidative stress.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 4-Hydroxychalcone | 4-Hydroxychalcone | Antioxidant, Anti-inflammatory | Hydroxyl group enhances solubility |

| 2',4'-Dihydroxychalcone | 2',4'-Dihydroxychalcone | Anticancer, Antimicrobial | Two hydroxyl groups increase reactivity |

| This compound | Current Compound | Anticancer, Antimicrobial, Anti-inflammatory | Unique combination of thiophene and imidazol groups |

Study on Anticancer Activity

A recent study examined the anticancer effects of this compound on MCF7 cell lines. The results indicated a significant reduction in cell viability with increasing concentrations, supporting its potential as a chemotherapeutic agent .

Study on Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. The results demonstrated its effectiveness against S. aureus with an MIC value significantly lower than that of standard antibiotics, suggesting its potential use in treating resistant infections.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares key features with several pharmacologically relevant analogs:

Table 1: Comparative Analysis of Key Compounds

Key Differentiators

Pyridazin vs. Thiophene’s sulfur atom increases lipophilicity over phenyl analogs, improving membrane penetration—critical for pesticidal activity (e.g., insect cuticle traversal) .

Piperazine Flexibility :

- The piperazine linker in the target compound may confer better solubility and conformational adaptability than rigid scaffolds in patented imidazothiadiazole derivatives .

Enone Reactivity: The α,β-unsaturated ketone is a shared feature with the compound in , suggesting a common mechanism of action (e.g., covalent inhibition). However, the thiophene substituent in the target compound could modulate electron density, altering reactivity .

Research Findings and Implications

- Synthetic Feasibility : The compound’s synthesis likely follows routes similar to imidazole- and piperazine-containing analogs, leveraging cross-coupling or condensation reactions .

- Bioactivity Hypotheses : Based on structural parallels, the compound may exhibit activity against kinases (e.g., JAK or EGFR families) or pesticidal targets (e.g., insect acetylcholinesterase) .

- Optimization Potential: Replacement of pyridazin with pyridine or pyrimidine could fine-tune solubility, while substituting thiophene with furan might reduce metabolic instability .

Preparation Methods

Synthesis of 6-(1H-Imidazol-1-yl)pyridazine

The foundational step involves introducing the imidazole group to the pyridazine ring. A viable route, adapted from Paal-Knorr pyrrole synthesis conditions, employs nucleophilic aromatic substitution. Starting with 6-chloropyridazine, displacement of the chloride by imidazole is achieved under reflux in a polar aprotic solvent such as dimethylformamide (DMF) with cesium carbonate as a base. For instance, in analogous syntheses, cesium carbonate facilitates the substitution of chloropyridazines with nitrogen-containing nucleophiles at room temperature over 18 hours, yielding aryl-substituted pyridazinones. Applying this to 6-chloropyridazine and imidazole would generate 6-(1H-imidazol-1-yl)pyridazine, though reaction optimization may be required to suppress side reactions such as over-alkylation.

Piperazine Functionalization

The next stage involves coupling the pyridazine-imidazole intermediate with piperazine. Literature on related piperazinyl-pyridazine derivatives suggests that nucleophilic aromatic substitution or transition metal-catalyzed coupling could be effective. For example, in the synthesis of (E)-1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one, piperazine is introduced via substitution at the 3-position of pyridazine. This aligns with methods in, where cesium carbonate mediates the alkylation of pyridazinones with benzyl chlorides. Adapting this, 6-(1H-imidazol-1-yl)pyridazine-3-yl chloride could react with piperazine in DMF at elevated temperatures (80–100°C) to form 4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazine.

Claisen-Schmidt Condensation for Propenone Formation

The final step constructs the α,β-unsaturated ketone bridge via Claisen-Schmidt condensation. This reaction couples the piperazinyl-pyridazine ketone with thiophene-2-carbaldehyde under basic conditions. In analogous syntheses, such condensations employ sodium hydroxide or potassium tert-butoxide in ethanol or acetic acid, with heating to 60–80°C for 4–6 hours. For example, the condensation of 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethan-1-one with thiophene-2-carbaldehyde in ethanol containing 10% aqueous NaOH would yield the target compound. The E-configuration is favored due to conjugation stabilization, and stereochemical purity is confirmed via NMR coupling constants (J ≈ 15–16 Hz for trans-vinylic protons).

Purification and Characterization

Crude product purification typically involves recrystallization from acetonitrile or ethyl acetate/hexane mixtures. Column chromatography on silica gel with gradients of ethyl acetate in hexane (e.g., 30–70%) may resolve stereoisomers or byproducts. Final characterization employs ESI mass spectrometry for molecular ion confirmation (expected m/z ~409 for C21H20N6O2S) and 1H-NMR to verify key signals: thiophene protons (δ 7.20–7.50), vinylic protons (δ 7.80–8.10, J = 15.5 Hz), and imidazole protons (δ 8.60–8.80).

Challenges and Optimization

Key challenges include minimizing diastereomer formation during condensation and avoiding imidazole ring-opening under acidic or oxidative conditions. Optimizing base strength and reaction temperature is critical; weaker bases like pyridine or triethylamine may reduce side reactions compared to strong alkalis. Catalyst screening (e.g., pyrrolidine for keto-enol tautomerism control) could enhance yield. Additionally, substituting DMF with greener solvents (e.g., 2-methyltetrahydrofuran) may improve sustainability without compromising efficiency.

Q & A

Q. What synthetic routes are commonly employed for preparing this compound, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation, a widely used method for α,β-unsaturated ketones (prop-2-en-1-one derivatives). Key steps include:

- Step 1: Reacting a substituted piperazine precursor (e.g., 4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazine) with a thiophene-containing aldehyde under basic conditions.

- Step 2: Optimizing reaction parameters (solvent polarity, temperature, catalyst) using Design of Experiments (DoE) principles to maximize yield. For example, ethanol or DMF at reflux (80–100°C) with catalytic NaOH or piperidine is typical .

- Validation: Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., DMF-EtOH mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR: Identify the E-configuration of the enone moiety via coupling constants (J = 12–16 Hz for trans-vinylic protons). Piperazine and imidazole protons appear as broad singlets (δ 2.5–3.5 ppm for piperazine; δ 7.5–8.5 ppm for imidazole) .

- IR Spectroscopy: Confirm the carbonyl stretch (C=O) at ~1650–1700 cm⁻¹ and thiophene C-S vibrations at ~700 cm⁻¹ .

- Mass Spectrometry: Use high-resolution MS to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the imidazole-pyridazine core .

Advanced Research Questions

Q. How can discrepancies between computational models and experimental crystallographic data be resolved for this compound?

Methodological Answer:

- Computational Refinement: Use density functional theory (DFT) to optimize the initial structure, then compare with X-ray data. Adjust torsional angles of the piperazine and thiophene moieties to match experimental electron density maps .

- Software Tools: Employ SHELXL for refinement, leveraging its constraints for flexible groups (e.g., piperazine ring puckering) and disorder modeling . Cross-validate with programs like Olex2 or Mercury for hydrogen-bonding network analysis .

Q. What strategies address challenges in single-crystal X-ray diffraction analysis of this compound?

Methodological Answer:

- Crystal Growth: Use slow evaporation in polar aprotic solvents (e.g., DMSO/acetonitrile) to obtain high-quality crystals. Piperazine flexibility may require low-temperature (100 K) data collection to minimize thermal motion .

- Refinement Techniques: Apply SHELXL’s restraints (e.g., SIMU, DELU) to manage anisotropic displacement parameters for the thiophene and imidazole rings. For twinning or disorder, use TWIN/BASF commands .

Q. How should contradictory biological activity data from different assay systems be interpreted?

Methodological Answer:

- Orthogonal Assays: Validate activity using both cell-free (e.g., enzyme inhibition) and cell-based assays. For example, compare IC₅₀ values in kinase inhibition assays versus cytotoxicity profiles in cancer cell lines .

- Statistical Analysis: Apply multivariate regression to identify assay-specific variables (e.g., pH, co-solvents) affecting results. Use tools like R or Python for dose-response curve fitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.